BimA is classified as an actin-binding protein and is primarily sourced from pathogenic strains of Burkholderia, particularly Burkholderia mallei and Burkholderia thailandensis. These bacteria are known for their virulence and ability to evade host immune responses, making BimA a significant focus for research into bacterial pathogenesis .
The synthesis of BimA protein can be achieved through several methods, including:
In laboratory settings, BimA can be expressed in Escherichia coli using an inducible promoter system. For instance, isopropyl-β-d-thiogalactoside can be added to induce expression in bacterial cultures. Following expression, purification steps often involve affinity chromatography to isolate BimA from other cellular proteins .
The molecular structure of BimA includes a distinct N-terminal WH2 motif that binds actin filaments. This motif is crucial for the protein's function in modulating actin dynamics within host cells. The proline-rich region enhances the interaction with actin and may facilitate the formation of actin-rich structures necessary for bacterial invasion .
While detailed three-dimensional structural data may not be extensively published, secondary structure predictions indicate that BimA likely contains alpha-helices and beta-sheets typical of many actin-binding proteins. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance could provide further insights into its conformation.
BimA participates in several biochemical reactions that are pivotal for its function:
Experimental setups often involve incubating purified BimA with rhodamine-labeled actin in the presence of ATP, allowing researchers to visualize actin polymerization via fluorescence microscopy.
The mechanism by which BimA facilitates bacterial invasion involves several steps:
Studies indicate that mutants lacking functional bimA exhibit significantly reduced invasiveness in cell culture models, underscoring its critical role in pathogenesis.
BimA is typically expressed as a soluble protein under optimal conditions in bacterial cultures. Its solubility can vary based on factors such as temperature and ionic strength during purification processes.
BimA exhibits properties typical of proteins involved in cellular signaling and structural dynamics:
Relevant data on these properties can provide insights into optimal conditions for experimental applications.
BimA has several important applications in scientific research:
The WH2 domain is a ~35-amino-acid actin-binding motif critical for recruiting actin monomers during polymerization. In Burkholderia pseudomallei bimA (BimABp), two tandem WH2 domains are essential for actin binding and nucleation. Deletion studies confirm that both WH2 domains are indispensable for actin tail formation, as their removal abolishes actin polymerization in vitro and intracellular motility in host cells [1] [4]. Mechanistically, these domains bind monomeric actin at subdomain 1, partially overlapping with inter-subunit interfaces in filaments. This positioning allows BimABp to stabilize linear actin arrays along the filament's long-pitch helix, functioning independently of the Arp2/3 complex [1] [2]. In contrast, B. thailandensis BimA (BimABt) harbors a single WH2 domain coupled with a central acidic (CA) region, enabling Arp2/3 complex recruitment [4] [10].
Table 1: WH2 Domain Variations in Burkholderia BimA Orthologs
Species | WH2 Domains | Actin Nucleation Mechanism | Arp2/3 Dependence |
---|---|---|---|
B. pseudomallei | Two tandem | Ena/VASP mimicry | No |
B. mallei | One | Undetermined | No |
B. thailandensis | One + CA domain | Arp2/3 activation | Yes |
Adjacent to the WH2 domains, BimABp contains 2–7 tandem PDASX repeats (consensus: Pro-Asp-Ala-Ser-X). These repeats form casein kinase 2 (CK2) phosphorylation sites (SxxD/E) and act additively to accelerate actin polymerization. In vitro pyrene-actin assays demonstrate that increasing repeat numbers correlates with higher actin polymerization rates. For example, BimA with five repeats polymerizes actin 1.8-fold faster than variants with two repeats [1] [6]. Despite this, repeat count variations (naturally occurring: 2–7) do not alter actin tail morphology in vivo, suggesting functional redundancy. Deletion of PDASX repeats disrupts actin-based motility and intercellular spread but not actin monomer binding, indicating their role in filament elongation rather than nucleation [1] [9].
Table 2: Impact of PDASX Repeat Number on Actin Polymerization
PDASX Repeats | Polymerization Rate (Relative) | Actin Tail Formation | Natural Isolate Prevalence |
---|---|---|---|
2 | 1.0× (Baseline) | Intact | Rare (e.g., strain BCC215) |
5 | 1.8× | Intact | Dominant (e.g., K96243) |
7 | 2.1× | Intact | Rare (e.g., MSHR305) |
BimA is a trimeric autotransporter adhesin (TAA) of the type Vc secretion system. Its structure includes:
BimA orthologs exhibit species-specific domain architectures that dictate distinct actin polymerization strategies:
Table 3: Functional Divergence of BimA Orthologs
Feature | B. pseudomallei | B. mallei | B. thailandensis |
---|---|---|---|
WH2 Domains | Two | One | One |
CA Domain | Absent | Absent | Present |
PDASX Repeats | 2–7 copies | Absent | Absent |
Proline-rich Motif | IP7 present | Truncated | Present |
Actin Polymerase | Ena/VASP-like | Undetermined | Arp2/3-dependent |
Filament Morphology | Unbranched, bundled | Not characterized | Branched, Arp2/3-dependent |
These evolutionary adaptations result in divergent motility parameters: BimABp drives faster, directional movement (Ena/VASP mimicry), while BimABt produces slower, Arp2/3-dependent propulsion. This influences cell-to-cell spread efficiency, as BimABp's linear filaments facilitate more frequent host cell fusion [10]. Notably, clinical isolates of B. pseudomallei from Thailand exclusively harbor BimABp variants with conserved domain structures despite minor sequence variations [6] [9].
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